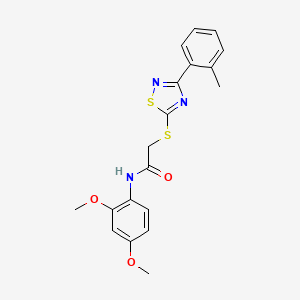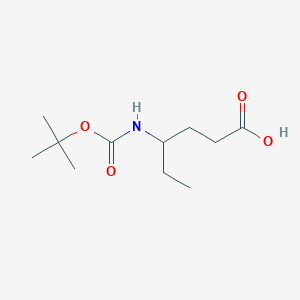
2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole
Descripción general
Descripción
“2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole” is a chemical compound with the CAS Number: 220004-17-1 . It is also known as 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-methoxybenzene, and beta-Bromo-2-methoxy-alpha,alpha,beta,beta-tetraflurophenetole . The compound is a liquid at ambient temperature .
Molecular Structure Analysis
The molecular formula of “2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole” is C7BrF15O2 . The molecular weight of the compound is 480.96 .Physical And Chemical Properties Analysis
“2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole” is a colorless to almost colorless clear liquid .Aplicaciones Científicas De Investigación
Environmental Impact
- Organohalogens in the Marine Troposphere: Halogenated methoxybenzenes (anisoles), including bromoanisoles, have been identified in the marine troposphere, suggesting a mix of biogenic and anthropogenic origins. The study analyzed various halogenated anisoles in the Eastern Atlantic Ocean, highlighting the environmental presence and potential impact of these compounds (Führer & Ballschmiter, 1998).
Molecular and Structural Analysis
Supramolecular Interactions in Anisole Derivatives
A study on anisole building blocks, including bromomethyl pendants, revealed the influence of Br atoms on molecular structures and packing behavior. The research showed significant changes in molecular interactions mediated by Br atoms (Nestler, Schwarzer, & Gruber, 2018).
Vibrational Spectra and Torsional Barriers
Research on anisole and its halogen derivatives, including bromoanisoles, provided insights into their vibrational spectra and torsional barriers. This study contributes to understanding the physical properties of these molecules (Owen & Hester, 1969).
Chemical Reactions and Synthesis
Electrochemical Fluorination
A study on the electrochemical fluorination of aromatic compounds, including anisole, explored the synthesis of various fluorinated derivatives. This research contributes to the understanding of chemical reactions involving halogenated anisoles (Shainyan & Danilevich, 2006).
Anodic Bromination of Anisole
Research on the anodic bromination of anisole highlighted the regio-selectivity and efficiency of the bromination process, relevant to the synthesis of bromoanisoles (Taniguchi, Yano, Yamaguchi, & Yasukouchi, 1982).
Nuclear Magnetic Resonance (NMR) Studies
NMR Spectroscopy of Fluorinated Ethanes
A study using NMR spectroscopy investigated the structure and bond rotational potential of fluorinated ethanes, including bromo- and iodo-tetrafluoroethane. This research aids in understanding the molecular structure and dynamics of similar compounds (Emsley, Longeri, Merlet, Pileio, & Suryaprakash, 2006).
Visible-Light-Induced Fluoroalkylation
Research on the fluoroalkylation of anilines with BrCF2CF2Br provides insights into the synthesis of bromo and tetrafluoroethyl arenes. This study demonstrates the potential of such reactions for the synthesis of functional molecules (Kong, Jiang, Huang, Lou, Li, & He, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O2/c1-15-6-4-2-3-5-7(6)16-9(13,14)8(10,11)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBBPTSCMLAFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(C(F)(F)Br)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Tert-butyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2951956.png)
![N-(4-ethylphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2951957.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2951959.png)
![ethyl {2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2951961.png)
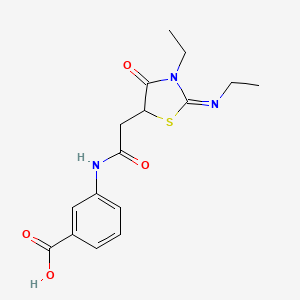
![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2951967.png)
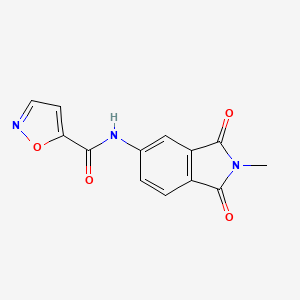
![(8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B2951971.png)
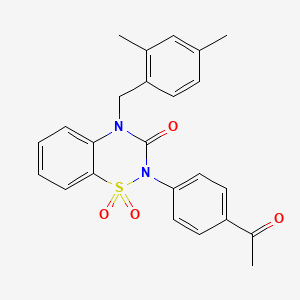
![3-Methyl-2-(pyridin-3-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2951974.png)
![methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate](/img/no-structure.png)
![N-(3-methoxypropyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2951977.png)
